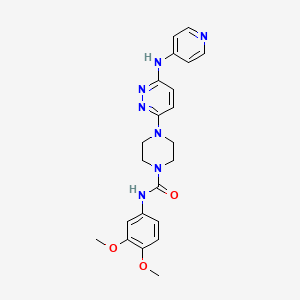

3-(4-甲氧基苯基)-4-氧代-3,4-二氢-1-酞嗪甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis is often optimized to increase yield and purity .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (IR, UV-Vis, NMR) may also be analyzed .科学研究应用

Anticancer Activity

This compound has been studied for its potential anticancer activity. A study found that a hybrid compound of chalcone-salicylate, which includes the 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide structure, showed promising results against breast cancer . The compound exhibited a more negative value of binding free energy than tamoxifen, a commonly used drug for treating breast cancer .

Antioxidant Activity

The compound has also been investigated for its antioxidant activity. A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including the 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, were synthesized and tested for their antioxidant activity . Some of these compounds showed antioxidant activity that was approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Cytotoxic Activity

In addition to its anticancer and antioxidant activities, the compound has been studied for its cytotoxic effects. Some derivatives of the compound exhibited potent cytotoxic activity against certain tumor cell lines. This indicates potential for medical applications in the treatment of various types of cancer.

Drug Discovery Research

The compound and its derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery research . The results of these studies can contribute to the development of new drugs for treating various diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the potency of the compound against breast cancer . These studies can provide valuable insights into the interactions between the compound and the target protein, which can guide the design of more effective drugs.

MD Simulation Studies

MD (Molecular Dynamics) simulation studies have also been conducted to explore the potency of the compound against breast cancer . These studies can provide a deeper understanding of the dynamic behavior of the compound and its interactions with the target protein.

作用机制

Target of Action

The primary targets of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. The compound shares structural similarities with other methoxyphenyl compounds , suggesting it may interact with similar biological targets.

Mode of Action

Given its structural similarity to other methoxyphenyl compounds, it may interact directly with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. Some methoxyphenyl compounds have been found to interact with various biochemical pathways , but it is unclear if this compound affects the same pathways

Pharmacokinetics

Some related compounds have been found to undergo rapid metabolism and wide tissue distribution , suggesting this compound may have similar properties.

Action Environment

The action, efficacy, and stability of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide may be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules could potentially affect its activity . .

安全和危害

属性

IUPAC Name |

3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)19-16(21)13-5-3-2-4-12(13)14(18-19)15(17)20/h2-9H,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVACQAPMKOYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2921842.png)

![3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2921848.png)

![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)

![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)